![molecular formula C13H22ClN3O4S B2518703 ethyl 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate hydrochloride CAS No. 1323621-79-9](/img/structure/B2518703.png)
ethyl 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate hydrochloride
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Overview
Description
The compound “ethyl 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with a sulfonyl group and two methyl groups . The piperidine ring is substituted with a carboxylate group, which is esterified with an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its piperidine and pyrazole rings, as well as its sulfonyl and carboxylate groups . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity, and the presence of the piperidine and pyrazole rings could potentially influence its shape and reactivity .Scientific Research Applications
Molecular Docking Study: A molecular docking study conducted on Lm-PTR1 (a target enzyme) complexed with Trimethoprim supported the better antileishmanial activity of compound 13 . This suggests that it may be a promising candidate for treating leishmaniasis.
Conclusion
The hydrazine-coupled pyrazole derivatives, including our compound, hold promise as potential pharmacophores for safe and effective antileishmanial and antimalarial agents. Further research and development are warranted to explore their full therapeutic potential . If you have any more specific questions or need additional details, feel free to ask! 😊
Future Directions
Mechanism of Action
Target of Action
Indole and piperidine derivatives are known to interact with various biological targets. For instance, indole derivatives have been found to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and alkaloids .
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, these compounds can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Indole and piperidine derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, some indole and piperidine derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
ethyl 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S.ClH/c1-4-20-13(17)11-6-5-7-16(8-11)21(18,19)12-9-15(3)14-10(12)2;/h9,11H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFBZHDRGBFAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(N=C2C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate hydrochloride |
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